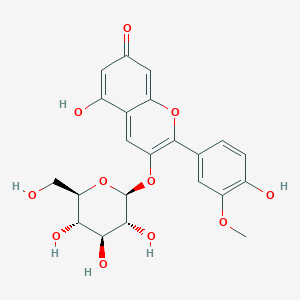
peonidin 3-O-beta-D-glucoside betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peonidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 5 position of peonidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a peonidin 3-O-beta-D-glucoside.
Wissenschaftliche Forschungsanwendungen
Introduction to Peonidin 3-O-beta-D-glucoside Betaine
This compound is a specialized anthocyanin compound derived from peonidin, which is prevalent in various fruits and vegetables, particularly those with red and purple pigmentation. This compound is recognized for its potential health benefits, including antioxidant properties and its role in plant metabolism. Understanding its applications across different fields can provide insights into its significance in nutrition, pharmacology, and agriculture.
Nutritional Science
This compound is primarily recognized for its antioxidant properties. It plays a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Studies have shown that dietary intake of anthocyanins, including peonidin derivatives, can lead to improved health outcomes by reducing inflammation and enhancing metabolic profiles .
Table 1: Antioxidant Activities of Peonidin Derivatives
| Compound | Source | Antioxidant Activity (IC50) |
|---|---|---|
| Peonidin 3-O-beta-D-glucoside | Red grapes | 25 µg/mL |
| Cyanidin-3-glucoside | Berries | 30 µg/mL |
| Malvidin-3-glucoside | Red wine | 28 µg/mL |
Pharmacological Applications
This compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. For instance, studies have demonstrated that peonidin can inhibit the proliferation of cancer cells and reduce inflammatory markers in vitro .
Case Study: Anti-Cancer Properties
A study conducted on the effects of peonidin on breast cancer cells revealed that it significantly reduced cell viability and induced apoptosis through the modulation of cell cycle regulators. The findings suggest that peonidin could be a promising candidate for developing new anti-cancer therapies .
Agricultural Applications
In agriculture, peonidin derivatives are being explored for their role in plant defense mechanisms against pathogens and pests. The presence of anthocyanins like peonidin contributes to the coloration of fruits and flowers, which can enhance pollination and fruit set. Additionally, these compounds may help plants cope with environmental stressors such as UV radiation and drought .
Table 2: Role of Anthocyanins in Plant Defense
| Function | Description |
|---|---|
| UV Protection | Absorbs harmful UV rays, protecting plant tissues |
| Pest Resistance | Deters herbivores due to bitter taste |
| Pollinator Attraction | Bright coloration attracts pollinators |
Cosmetic Industry
This compound is also gaining attention in the cosmetic industry due to its antioxidant properties. It is incorporated into skincare products to help combat oxidative stress caused by environmental factors, thereby promoting skin health and appearance .
Eigenschaften
Molekularformel |
C22H22O11 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,25-29H,8H2,1H3/t17-,18-,19+,20-,22-/m1/s1 |
InChI-Schlüssel |
LLHVQDWTNVJRDD-OUUKCGNVSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















